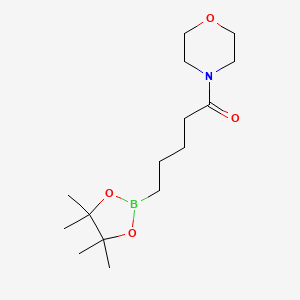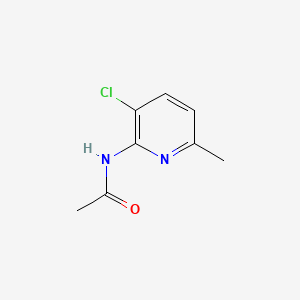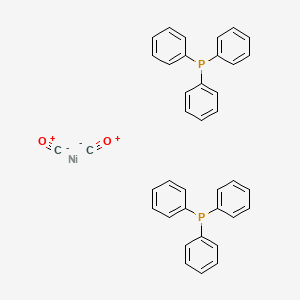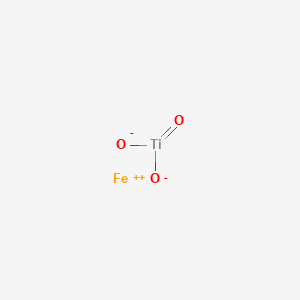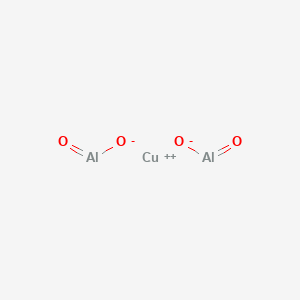
Tetrabutoxygermane
Vue d'ensemble
Description
It is a colorless liquid that is sensitive to moisture and has a boiling point of 143°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabutoxygermane can be synthesized through the reaction of germanium tetrachloride with butanol in the presence of a base. The reaction typically proceeds as follows:
GeCl4+4C4H9OH→Ge(OC4H9)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity germanium tetrachloride and butanol. The reaction is conducted in a controlled environment to ensure the purity and yield of the final product. The product is then purified through distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabutoxygermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germanium metal.
Substitution: It can undergo substitution reactions with other alcohols or amines to form different germanium alkoxides or amides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alcohols or amines in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germanium metal (Ge)
Substitution: Various germanium alkoxides or amides depending on the substituent used.
Applications De Recherche Scientifique
Tetrabutoxygermane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of germanium-based materials for electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of tetrabutoxygermane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially altering their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the formation of reactive intermediates that can modify biological molecules .
Comparaison Avec Des Composés Similaires
- Germanium tetraisopropoxide (C12H28GeO4)
- Germanium tetraethoxide (C8H20GeO4)
- Tri-n-butylgermanium hydride (C12H27Ge)
Comparison: Tetrabutoxygermane is unique due to its specific alkoxide structure, which imparts distinct chemical properties compared to other germanium alkoxides. For example, germanium tetraisopropoxide and germanium tetraethoxide have different alkyl groups, which can influence their reactivity and applications. Tri-n-butylgermanium hydride, on the other hand, is a hydride compound with different chemical behavior and applications .
Propriétés
IUPAC Name |
tetrabutoxygermane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36GeO4/c1-5-9-13-18-17(19-14-10-6-2,20-15-11-7-3)21-16-12-8-4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYNMTGBLWPTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Ge](OCCCC)(OCCCC)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36GeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587195 | |
| Record name | Tetrabutoxygermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83038-86-2 | |
| Record name | Tetrabutoxygermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208224.png)
![2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208227.png)
![Tert-butyl 4-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8208241.png)

